methyl 6-methoxy-1H-indole-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-4-3-7-5-10(11(13)15-2)12-9(7)6-8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUCOLVBDQWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350812 | |
| Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98081-83-5 | |
| Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-6-methoxy-2-indolecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phenylhydrazone Preparation and Cyclization
Ethyl pyruvate 3-methoxyphenylhydrazone serves as the optimal precursor, as cyclization under HCl/EtOH (2 M, 80°C, 6 h) yields ethyl 6-methoxyindole-2-carboxylate, which is subsequently transesterified with methanol to obtain the methyl ester. Abnormal products like 6-chloroindole derivatives may form under high HCl concentrations, necessitating precise stoichiometric control.
Table 1. Fischer Indole Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Side Products | Source |
|---|---|---|---|---|
| Acid Catalyst | HCl (1.5 equiv) | 62 | 6-Chloroindole (8%) | |
| Solvent | Ethanol | 58 | 7-Methoxyindole (5%) | |
| Temperature | 80°C | 65 | Tarry residues (12%) |
Friedel-Crafts Acylation and Functionalization
Friedel-Crafts acylation introduces substituents at the indole’s 3-position, enabling subsequent reduction and esterification to achieve the target compound.
Acylation of Ethyl 5-Chloroindole-2-Carboxylate
Ethyl 5-chloroindole-2-carboxylate undergoes Friedel-Crafts acylation with acetyl chloride (1.1 equiv) in 1,2-dichloroethane catalyzed by AlCl₃ (1 equiv) at reflux (2–3 h), yielding ethyl 3-acetyl-5-chloroindole-2-carboxylate (78% yield). Demethylation and esterification steps then adjust the substituents.
Table 2. Friedel-Crafts Reaction Parameters
| Acylating Agent | Catalyst | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Acetyl chloride | AlCl₃ | 1,2-Dichloroethane | 3 | 78 | |
| Propionyl chloride | FeCl₃ | DCM | 4 | 65 |
Hemetsberger-Knittel Indole Synthesis
This method constructs the indole ring via thermolysis of azidocinnamates, offering regioselective control over methoxy group placement.
Azidocinnamate Preparation and Cyclization
Methyl 2-azido-3-(3-methoxyphenyl)acrylate, synthesized from 3-methoxybenzaldehyde and methyl 2-azidoacetate, undergoes thermolysis in xylene (180°C, 3 h) to yield this compound (52% yield). Optimized conditions include slow addition of reactants to minimize polymerization.
Table 3. Hemetsberger-Knittel Synthesis Outcomes
| Benzaldehyde Substituent | Product Regioisomer | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 3-Methoxy | 6-Methoxyindole | 52 | 95 | |
| 4-Methoxy | 7-Methoxyindole | 48 | 93 |
Direct introduction of the methoxy group via nucleophilic substitution or demethylation-protection strategies offers a streamlined route.
Boron Tribromide-Mediated Demethylation
This compound can be synthesized by protecting a hydroxyl group followed by methylation. For example, methyl 6-hydroxy-1H-indole-2-carboxylate (85% yield via BBr₃ demethylation) is treated with methyl iodide and K₂CO₃ in DMF (60°C, 12 h) to reintroduce the methoxy group.
Table 4. Demethylation and Remethylation Data
Comparative Analysis of Synthetic Routes
Each method’s efficacy depends on scalability, cost, and regioselectivity. Fischer indole synthesis excels in atom economy but struggles with byproducts. Hemetsberger-Knittel offers superior regiocontrol, while Friedel-Crafts acylation is optimal for late-stage diversification.
Table 5. Method Comparison
| Method | Avg. Yield (%) | Scalability | Regioselectivity | Cost |
|---|---|---|---|---|
| Fischer Indole | 60 | Moderate | Moderate | Low |
| Hemetsberger-Knittel | 50 | Low | High | High |
| Friedel-Crafts | 70 | High | Low | Medium |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 6-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 6-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The methoxy and ester groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 4-Methoxy-1H-Indole-2-Carboxylate (CAS 111258-23-2)
- Structure : Methoxy at position 4, methyl ester at position 2.
- Similarity Index : 0.81 compared to the target compound .
Ethyl 5-Methoxyindole-2-Carboxylate
Functional Group Variations
6-Methoxy-1H-Indole-2-Carboxylic Acid
- Structure : Carboxylic acid at position 2 instead of methyl ester.
- Properties : Higher melting point (>190°C) due to hydrogen bonding .
- Applications : Direct precursor for metal-chelating agents or salts with enhanced solubility .
Ethyl 6-Chloroindole-2-Carboxylate (CAS 7015027)
Complex Derivatives
Methyl 3-(2-Chloroacetamido)-6-Methoxy-1H-Indole-2-Carboxylate (CAS 843638-66-4)
- Structure : Additional 2-chloroacetamido group at position 3.
- Applications: Potential use in drug discovery for targeted covalent inhibition .
Ethyl 6-Amino-5-Methoxyindole-2-Carboxylate (CAS 107575-60-0)
- Structure: Amino group at position 6, methoxy at position 5.
- Biological Relevance: Amino groups enhance interactions with biological targets, such as enzyme active sites .
Data Tables
Table 1. Physical and Spectral Properties of Selected Indole Derivatives
Research Findings and Implications
- Synthetic Challenges : Substituent position (e.g., methoxy at 4 vs. 6) significantly impacts cyclization yields. For example, azidocinnamate esters with para-methoxy groups favor formation of 6-methoxyindoles, while meta-substituted precursors yield regioisomeric mixtures .
- Biological Activity : The methyl ester in the target compound enhances membrane permeability compared to carboxylic acid analogs, making it more suitable for in vivo studies .
- Reactivity : Methoxy groups at position 6 stabilize the indole ring via electron-donating effects, whereas chloro substituents increase electrophilicity for further functionalization .
Biological Activity
Chemical Structure and Properties
Methyl 6-methoxy-1H-indole-2-carboxylate has the molecular formula C10H11NO3 and a molecular weight of approximately 205.213 g/mol. It appears as a white to beige powder with a melting point ranging from 117 to 122 °C. The compound features an indole structure, characterized by a benzene ring fused to a pyrrole ring, with methoxy and carboxylate groups positioned at specific locations on the indole framework.
Comparison with Similar Compounds
The following table summarizes the structural similarities and differences between MMIC and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-methoxyindole-2-carboxylate | C11H11NO3 | Different position of methoxy group |
| Methyl indole-3-carboxylate | C10H9NO2 | Lacks methoxy substitution; different functional group |
| Methyl 6-methoxyindole | C10H11NO3 | No carboxylate group; simpler structure |
Antimicrobial Activity
Research indicates that MMIC exhibits notable antimicrobial properties , demonstrating effectiveness against various bacterial and fungal strains. For instance, studies have shown that MMIC can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
MMIC also displays antioxidant activity , which is crucial for combating oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Anticancer Properties
The anticancer potential of MMIC has garnered attention in recent years. Studies have indicated that it can induce apoptosis in cancer cells while sparing normal cells. For example, MMIC has been tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. Notably, its mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and survival .
The biological activity of MMIC is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The methoxy group enhances its binding affinity towards molecular targets, influencing the compound's pharmacological effects. For instance, research has demonstrated that MMIC can inhibit certain enzymes involved in cancer progression and inflammation, further supporting its therapeutic potential .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MMIC against Escherichia coli and Candida albicans. The results showed that MMIC exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against E. coli and 16 µg/mL against C. albicans, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, MMIC was tested on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, significantly reducing cell viability after 48 hours of treatment. Further mechanistic studies revealed that MMIC induces apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for methyl 6-methoxy-1H-indole-2-carboxylate while optimizing yield and regioselectivity?
- Methodological Answer : The Fischer indole synthesis is a viable approach, but regioselectivity challenges may arise due to competing pathways. For example, ethyl pyruvate 2-methoxyphenylhydrazone under acidic conditions can yield unexpected chlorinated derivatives (e.g., ethyl 6-chloroindole-2-carboxylate) alongside the desired product . To mitigate this, reaction parameters such as temperature, acid strength, and solvent polarity should be systematically optimized. Protecting groups for the methoxy substituent may also improve selectivity. Reaction progress should be monitored via HPLC or TLC, and intermediates purified using column chromatography .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) can refine crystallographic data, with validation tools in PLATON ensuring correctness (e.g., checking for missed symmetry or twinning) . Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification. For polymorph identification, differential scanning calorimetry (DSC) or powder XRD may be employed .
Q. How can researchers address purification challenges for this compound?
- Methodological Answer : Recrystallization using solvent pairs (e.g., ethyl acetate/hexane) is effective for removing polar impurities. For complex mixtures, preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) can resolve structurally similar byproducts. Purity should be quantified via HPLC-UV (≥95% area normalization) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and charge distribution to predict reactive sites. For example, the methoxy group at position 6 may sterically hinder electrophilic attack at position 3, directing reactivity to position 5. Molecular electrostatic potential (MEP) maps and Fukui indices can further elucidate nucleophilic/electrophilic regions .
Q. What strategies are effective for analyzing environmental degradation pathways of this compound?
- Methodological Answer : Hydrolysis and photodegradation studies under controlled conditions (e.g., UV light exposure in aqueous solutions) can identify breakdown products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) tracks degradation kinetics. Quantitative structure-activity relationship (QSAR) models predict persistence and toxicity of metabolites .
Q. How can researchers investigate the bioactivity of this compound derivatives against cancer cell lines?
- Methodological Answer : Structural analogs (e.g., acetamide or hydroxyl substitutions) should be synthesized and screened using MTT assays on cancer cells (e.g., HeLa or MCF-7). Dose-response curves (IC values) and apoptosis markers (e.g., caspase-3 activation) quantify efficacy. Molecular docking with target proteins (e.g., tubulin or kinases) identifies potential binding modes, validated by surface plasmon resonance (SPR) for affinity measurements .
Q. How do crystal packing interactions influence the physicochemical properties of this compound?
- Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer) visualizes intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). Thermal gravimetric analysis (TGA) correlates packing density with melting points and solubility. For polymorphs, variable-temperature XRD reveals phase transitions, while solubility studies in biorelevant media (e.g., FaSSIF) assess bioavailability implications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
